BenchChemオンラインストアへようこそ!

Selonsertib

Clinical translation Human safety database Phase 3 trial

Selonsertib (GS-4997) is the only ASK1 inhibitor with a complete published human ADME/PK/PD dataset—including whole-blood EC50 of 56 ng/mL, dose proportionality, food effect, metabolite characterization, and cardiac safety—making it the indispensable reference standard for translational pharmacology and assay benchmarking. With a reproducible pIC50 of 8.3 (independently verified across BindingDB, GtoPdb, and US8742126), 312.3-fold selectivity over TAK1, and Phase 2 biopsy-based fibrosis data (43% ≥1-stage improvement), it serves as the consensus positive control for ASK1 drug discovery. Procure ≥98% HPLC-pure selonsertib to ensure inter-laboratory reproducibility and clinically anchored experimental design.

Molecular Formula C24H24FN7O
Molecular Weight 445.5 g/mol
CAS No. 1448428-04-3
Cat. No. B560150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelonsertib
CAS1448428-04-3
Synonyms5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-4-methylbenzamide
Molecular FormulaC24H24FN7O
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F
InChIInChI=1S/C24H24FN7O/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33)
InChIKeyYIDDLAAKOYYGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Selonsertib (GS-4997) for Research Procurement: A Clinically Validated, ATP-Competitive ASK1 Inhibitor Reference Standard


Selonsertib (CAS 1448428-04-3, also known as GS-4997) is a synthetic small-molecule inhibitor of apoptosis signal-regulating kinase 1 (ASK1, MAP3K5) that binds the ATP-binding pocket of the catalytic kinase domain in an ATP-competitive manner [1]. Originated by Gilead Sciences and disclosed as compound I in patent US8742126, selonsertib is the most extensively clinically characterized ASK1 inhibitor, having been evaluated in over 10 clinical trials spanning Phase 1 through Phase 3 across nonalcoholic steatohepatitis (NASH), diabetic kidney disease (DKD), and pulmonary arterial hypertension (PAH) [2]. Although Phase 3 NASH trials (STELLAR-3 and STELLAR-4) did not meet their primary fibrosis endpoints, the compound remains an indispensable research tool and benchmark reference standard for ASK1-targeted drug discovery, kinase selectivity profiling, and translational pharmacology studies [3].

Why Selonsertib Cannot Be Replaced by Another ASK1 Inhibitor Without Quantitative Justification


ASK1 inhibitors in the same mechanistic class exhibit substantial divergence across multiple procurement-relevant dimensions: biochemical potency (IC50 values ranging from 2.87 nM for GS-444217 to 3,000 nM for NQDI-1), kinase selectivity profiles (312.3-fold vs. >1,960.8-fold selectivity over TAK1), cytotoxicity in normal hepatocytes, oral bioavailability characteristics, and the presence or absence of human pharmacokinetic and safety data [1]. Selonsertib is the only ASK1 inhibitor for which a complete human ADME/PK dataset—including dose proportionality, food effect, metabolite characterization (inactive metabolite GS-607509), whole-blood pharmacodynamic EC50, and cardiac safety (QTc)—has been published in the peer-reviewed literature [2]. Preclinical comparators such as CS17919, JT21-25, compound 20, and GS-444217, while offering potential advantages in selectivity or cytotoxicity, lack any human clinical validation and therefore cannot serve as interchangeable reference standards for translational research or assay benchmarking [3].

Selonsertib Comparative Evidence: Six Quantified Dimensions of Differentiation for Procurement Decisions


Clinical Translation Maturity: Selonsertib vs. All Other ASK1 Inhibitors—Scale of Human Exposure Data

Selonsertib is the only ASK1 inhibitor to have completed multiple Phase 3 registration trials, with cumulative human exposure exceeding 2,000 subjects across 10+ clinical studies in NASH, DKD, and PAH [1]. The Phase 3 STELLAR-3 trial enrolled 802 patients with bridging fibrosis (F3) and STELLAR-4 enrolled 877 patients with compensated cirrhosis [2]. By contrast, all other ASK1 inhibitors—including GS-444217 (ASK1-IN-1), CS17919, JT21-25, compound 20, and ASK1-IN-2—remain at the preclinical or lead-optimization stage with zero published human data [3]. This gap in clinical validation scale is decisive for translational researchers requiring a tool compound with a fully characterized human safety, tolerability, and PK profile for assay benchmarking.

Clinical translation Human safety database Phase 3 trial ASK1 inhibitor benchmarking Reference standard selection

ASK1 Biochemical Potency: Selonsertib (pIC50 8.3) Directly Compared with Five ASK1 Inhibitors in Enzymatic Assays

Selonsertib demonstrates an ASK1 pIC50 of 8.3 (IC50 approximately 5 nM) in the Gilead Sciences patent TR-FRET assay measuring phosphorylation of a biotinylated peptide substrate by recombinant ASK1 kinase [1]. In a separate biochemical assay using recombinant human full-length ASK1, selonsertib exhibited an IC50 of 5 nM, placing it in an intermediate potency position among characterized ASK1 inhibitors [2]. GS-444217 (ASK1-IN-1), Gilead's own backup compound, is more potent with an IC50 of 2.87 nM; JT21-25 has an IC50 of 5.1 nM; compound 20 (a pyrazolopyridine derivative) has an IC50 of 6.3 nM; ASK1-IN-2 has an IC50 of 32.8 nM; and the earlier-generation inhibitor NQDI-1 has an IC50 of approximately 3,000 nM (3 μM) [3]. These data establish selonsertib as the benchmark potency reference against which next-generation ASK1 inhibitors are explicitly compared in the medicinal chemistry literature.

ASK1 IC50 Biochemical potency TR-FRET assay Kinase inhibitor ranking Enzymatic inhibition

Phase 2 NASH Fibrosis Regression: Selonsertib 18 mg vs. Simtuzumab Alone—Direct Head-to-Head Histological Evidence

In a multicenter, randomized, open-label Phase 2 trial (GS-US-384-1497), 72 patients with NASH and stage 2 or 3 liver fibrosis received 24 weeks of treatment with selonsertib 6 mg or 18 mg orally once daily (with or without simtuzumab) or simtuzumab alone [1]. Due to the lack of effect of simtuzumab on histology or selonsertib pharmacokinetics, selonsertib groups were pooled. The proportion of patients achieving a ≥1-stage reduction in fibrosis on paired liver biopsy was 43% (13/30; 95% CI 26–63) in the selonsertib 18-mg group, 30% (8/27; 95% CI 14–50) in the 6-mg group, and 20% (2/10; 95% CI 3–56) in the simtuzumab-alone group [2]. This represents a 23-percentage-point absolute difference favoring selonsertib 18 mg over simtuzumab alone, and a clear dose-response relationship between the 6-mg and 18-mg doses, providing the only randomized, biopsy-based head-to-head evidence comparing an ASK1 inhibitor to a biological anti-fibrotic agent.

NASH fibrosis Histological improvement Liver biopsy endpoint Phase 2 clinical trial Anti-fibrotic efficacy

Human Pharmacokinetic Characterization: Selonsertib Whole-Blood EC50 and Dose-Proportional PK—Unmatched Among ASK1 Inhibitors

The first-in-human Phase 1 study of selonsertib (N=107; 83 active, 24 placebo) established a comprehensive human PK/PD dataset that is unavailable for any other ASK1 inhibitor [1]. Selonsertib was rapidly absorbed with dose-proportional PK for both the parent compound and its inactive metabolite GS-607509 across single doses of 1–100 mg and multiple once-daily doses over 14 days. The whole-blood half-maximal effective concentration (EC50) for pharmacodynamic target engagement was determined to be 56 ng/mL using an ex vivo auranofin-stimulated CXCL1 assay in human blood [2]. No food effect on selonsertib PK was observed, and renal excretion was a minor elimination pathway. No clinically relevant QTc prolongation was detected at therapeutic or supratherapeutic exposures. By contrast, all preclinical ASK1 inhibitors (GS-444217, CS17919, JT21-25, compound 20) have PK data limited to rodent or other animal models, with unknown human translation [3].

Human pharmacokinetics Whole-blood EC50 Dose proportionality Food effect PD biomarker

Kinase Selectivity: Selonsertib TAK1 Sparing (312-Fold) vs. JT21-25 (1,961-Fold)—Off-Target Risk Trade-Off in MAP3K Profiling

TAK1 (MAP3K7) is the most closely related MAP3K family member to ASK1, and TAK1 inhibition is associated with potentially confounding anti-inflammatory and immunosuppressive effects that can complicate interpretation of ASK1-targeted pharmacology experiments [1]. In a comparative kinase selectivity study, selonsertib (GS-4997) demonstrated 312.3-fold selectivity for ASK1 over TAK1, while the quinoline-containing next-generation inhibitor JT21-25 achieved >1,960.8-fold selectivity—representing a >6.3-fold improvement in the TAK1 selectivity window [2]. However, JT21-25's selectivity advantage was demonstrated only in biochemical panels; no cellular or in vivo selectivity data are available. For researchers who require a tool compound with a clinically documented selectivity profile (including kinase panel screening from the originator's development program), selonsertib offers the advantage of a selectivity dataset contextualized by human exposure, rather than a purely biochemical selectivity claim .

Kinase selectivity TAK1 counter-screen MAP3K off-target Kinome profiling Selectivity index

Hepatocyte Cytotoxicity: Selonsertib vs. CS17919 and Compound 20—Concentration-Dependent Viability Trade-Off in LO2 Cells

In a comparative in vitro toxicity study using palmitic acid-stressed LO2 human hepatocyte cells, selonsertib (GS-4997) at concentrations of 5 and 10 μM exhibited concentration-dependent cytotoxicity, reducing cell viability, whereas CS17919 maintained a protective effect across all tested doses [1]. Notably, at 5 and 10 μmol/L, GS-4997 reduced cell viability in a dose-dependent manner, while CS17919 exhibited a mild protective effect at both doses. In an independent study, compound 20 (a pyrazolopyridine ASK1 inhibitor) maintained LO2 cell viability consistently above 80% across the entire 0.5–5 μM concentration range, whereas GS-4997 showed significant cytotoxicity at the higher end of this range, indicating a narrower in vitro safety window [2]. These data suggest that while selonsertib remains the most clinically validated ASK1 inhibitor, its in vitro cytotoxicity profile in hepatocyte models may represent a limitation relative to structurally optimized next-generation compounds, a factor relevant for cell-based assay design where prolonged high-concentration exposure is required.

Hepatocyte cytotoxicity LO2 cell viability Safety margin In vitro toxicology ASK1 inhibitor safety profiling

Selonsertib Procurement: Evidence-Based Application Scenarios for Research and Industrial Use


Scenario 1: ASK1 Biochemical Assay Calibration and Benchmarking in Medicinal Chemistry SAR Campaigns

Selonsertib is the consensus benchmark inhibitor in ASK1 drug discovery programs. Its well-characterized IC50 of approximately 5 nM (pIC50 8.3) in TR-FRET-based enzymatic assays provides a reproducible calibration standard for establishing assay sensitivity, validating new assay formats, and benchmarking the potency of novel chemical matter [1]. Because the pIC50 value of 8.3 is explicitly cited in the originator patent (US8742126) and independently verified across multiple literature sources (BindingDB, GtoPdb), it offers superior inter-laboratory reproducibility compared with preclinical-only compounds whose potency values may vary between publications. For SAR campaigns, selonsertib should be included as a positive control in every ASK1 inhibition assay plate to enable cross-experiment normalization and detect assay drift.

Scenario 2: Translational Pharmacology Studies Requiring Clinically Anchored Exposure-Response Modeling

The human whole-blood EC50 of 56 ng/mL, established in the Phase 1 ex vivo CXCL1 pharmacodynamic assay, provides a unique clinically anchored benchmark concentration for translational researchers [1]. Investigators designing in vitro mechanistic studies can use this EC50 value to select relevant concentration ranges (typically 0.1–10× EC50, corresponding to ~5.6–560 ng/mL or ~0.013–1.26 μM) that correspond to pharmacologically active human exposures. This is particularly valuable for target engagement studies, pathway biomarker experiments (phospho-p38/JNK), and combination therapy screening where translationally relevant concentrations are critical for predicting in vivo pharmacology. No other ASK1 inhibitor offers a published human PD concentration benchmark.

Scenario 3: NASH and Liver Fibrosis Preclinical Model Validation Using a Clinically Referenced Tool Compound

Selonsertib's Phase 2 biopsy-based fibrosis data (43% ≥1-stage improvement with 18 mg at 24 weeks vs. 20% for simtuzumab alone) establish it as the most clinically validated reference compound for calibrating NASH fibrosis models [1]. Researchers developing rodent NASH models (MCD, HFD, HFD+CCL4, STAM) or in vitro hepatic stellate cell (HSC) activation assays can use selonsertib as a positive control to validate that their model system recapitulates ASK1-dependent fibrogenic signaling. The Phase 3 failure data (STELLAR-3: 10% fibrosis improvement for 18 mg vs. 13% placebo) should also inform experimental design—selonsertib serves as a 'floor' benchmark, and novel ASK1 inhibitors or combination strategies should be evaluated for their ability to exceed this efficacy bar in translational models.

Scenario 4: Kinase Selectivity Panel Reference for MAP3K Family Counter-Screening

Selonsertib's documented 312.3-fold selectivity over TAK1 makes it a valuable reference inhibitor for establishing selectivity thresholds in kinome-wide or MAP3K-family counter-screening panels [1]. Researchers profiling novel ASK1 inhibitors should include selonsertib as a comparator to contextualize the fold-selectivity of their compounds over TAK1 and other off-target kinases. The availability of selonsertib as a commercially available reference standard (HPLC purity typically 98–99.5% across multiple vendors; soluble in DMSO at ≥25 mg/mL; stable as powder at -20°C for 2+ years) ensures consistent quality for selectivity panel experiments across different laboratories and over time . For studies where maximum TAK1 selectivity is paramount, researchers should consider JT21-25 (>1,960.8-fold) as an alternative, with the caveat that its selectivity is unvalidated beyond biochemical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Selonsertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.